methyl 4-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate
Overview
Description
Methyl 4-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring . This particular compound is characterized by its unique structure, which includes a benzene ring, a pyrrole ring, and a diazinane ring, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of methyl 4-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester . Industrial production methods often utilize large-scale esterification processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, such as nitration with nitric acid to form nitro derivatives.
Hydrolysis: The ester can be hydrolyzed to form methanol and the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 4-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 4-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which can then participate in various biochemical reactions . The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate can be compared with other esters, such as:
Methyl benzoate: A simpler ester with a benzene ring and an ester group, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group, also used in fragrances and flavors.
Isopropyl benzoate: An ester with an isopropyl group, used in various industrial applications.
The uniqueness of this compound lies in its complex structure, which includes multiple rings and functional groups, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-5-23-19(26)17(18(25)22-21(23)29)11-15-10-12(2)24(13(15)3)16-8-6-14(7-9-16)20(27)28-4/h6-11H,5H2,1-4H3,(H,22,25,29)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABFFQXEZZRCBC-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C(=O)OC)C)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)C(=O)OC)C)/C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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